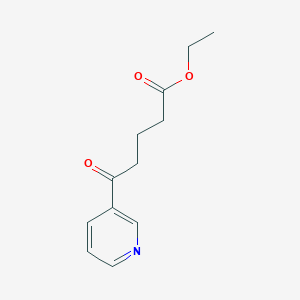

Ethyl 5-oxo-5-(3-pyridyl)valerate

Description

Ethyl 5-oxo-5-(3-pyridyl)valerate is an ester derivative containing a pyridine ring substituted at the 3-position and a valerate backbone with a ketone group at the 5-position.

Properties

IUPAC Name |

ethyl 5-oxo-5-pyridin-3-ylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-16-12(15)7-3-6-11(14)10-5-4-8-13-9-10/h4-5,8-9H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZVLYOSIGTCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645676 | |

| Record name | Ethyl 5-oxo-5-(pyridin-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22971-47-7 | |

| Record name | Ethyl 5-oxo-5-(pyridin-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-oxo-5-(3-pyridyl)valerate can be synthesized through a multi-step process involving the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate. The reaction typically involves the use of a base such as sodium ethoxide to facilitate the condensation reaction, followed by acidification to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to ensure the purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The pyridine ring in this compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 5-oxo-5-(3-pyridyl)valerate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-oxo-5-(3-pyridyl)valerate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding or π-π interactions, while the valerate group can enhance lipophilicity and facilitate membrane permeability. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Ethyl 5-oxo-5-(3-pyridyl)valerate, highlighting variations in substituents, molecular weight, and commercial availability:

Notes:

- Positional isomerism: The substitution position on the pyridine ring (2- vs. 3-pyridyl) significantly impacts electronic properties.

- Chain length: Butanoate derivatives (4-oxo) have lower molecular weights and may exhibit higher volatility compared to valerate (5-oxo) analogs .

- Aromatic vs. heterocyclic substituents : Phenyl or phenanthryl substituents (e.g., 4-pentyloxyphenyl) increase hydrophobicity and steric bulk, which could affect binding affinity in biological systems .

Biological Activity

Ethyl 5-oxo-5-(3-pyridyl)valerate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a pyridine ring, which is known for its ability to participate in various chemical interactions, such as hydrogen bonding and π-π stacking. The presence of the valerate group enhances the compound's lipophilicity, facilitating its permeability across biological membranes .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biological pathways through the following mechanisms:

- Enzyme Inhibition : The structural similarity to biologically active molecules suggests potential inhibitory effects on certain enzymes involved in metabolic processes.

- Receptor Binding : The pyridine moiety can enhance binding affinity to various receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents.

- Insect Behavior Modification : this compound has been explored for its potential use in controlling insect populations. Similar compounds have shown efficacy in repelling or attracting specific insect species, indicating a possible application in pest management .

- Pharmacological Potential : The compound's ability to influence enzyme activity and receptor interactions positions it as a candidate for therapeutic applications, particularly in treating conditions linked to enzyme dysregulation or receptor overactivity.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.